

# X-ray crystallography data for $K_3[Cr(O_2)_4]$

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## Compound of Interest

Compound Name: *potassium tetraperoxochromate*

Cat. No.: *B1173445*

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## An In-depth Technical Guide to the X-ray Crystallography of $K_3[Cr(O_2)_4]$

This technical guide provides a comprehensive overview of the X-ray crystallographic data for **potassium tetraperoxochromate(V)**,  $K_3[Cr(O_2)_4]$ . It is intended for researchers, scientists, and professionals in drug development who require detailed structural information and experimental methodologies for this compound.

## Introduction

**Potassium tetraperoxochromate(V)**, with the chemical formula  $K_3[Cr(O_2)_4]$ , is a notable inorganic compound for several reasons. It is a rare example of a chromium compound where the metal is in the +5 oxidation state.<sup>[1]</sup> The molecule features a central chromium atom coordinated by four peroxide ligands.<sup>[2]</sup> This red-brown paramagnetic solid is of interest for its unique electronic structure and as a source of singlet oxygen.<sup>[1]</sup> Understanding its precise three-dimensional atomic arrangement through X-ray crystallography is crucial for elucidating its chemical properties and potential applications.

## Crystallographic Data

The crystal structure of  $K_3[Cr(O_2)_4]$  has been determined and redetermined with high precision. The compound crystallizes in the tetragonal system, and the space group has been consistently identified as I-42m.<sup>[3][4]</sup> A summary of the key crystallographic data is presented in the tables below.

## Unit Cell Parameters

The unit cell dimensions define the repeating unit of the crystal lattice. The following data was reported from a redetermination of the crystal structure at 173 K.[4]

| Parameter      | Value      |
|----------------|------------|
| Crystal System | Tetragonal |
| Space Group    | I-42m      |
| a, b (Å)       | 6.6940(3)  |
| c (Å)          | 7.7536(5)  |
| Z              | 2          |

## Selected Bond Distances and Coordination Environment

The coordination geometry and bond lengths provide insight into the interactions between the constituent atoms. The structure is characterized by electrostatic interactions between the potassium cations ( $K^+$ ) and the  $[Cr(O_2)_4]^{3-}$  anions.[3]

Table 2.2.1: Chromium Coordination

| Bond | Distance (Å) | Description   |
|------|--------------|---|
| Cr-O | 1.91 (x4)    | Shorter Cr-O bonds within the distorted $CrO_8$ hexagonal bipyramid.  |
| Cr-O | 1.99 (x4)    | Longer Cr-O bonds within the distorted $CrO_8$ hexagonal bipyramid.   |
| O-O  | 1.45         | Intraligand bond distance within the peroxide ( $O_2^{2-}$ ) ligands. |

Table 2.2.2: Potassium Coordination[3]

| Site               | Coordination Number | Bond Distances (Å) | Description   |
|--------------------|---------------------|--------------------|---|
| K <sup>+</sup> (1) | 12                  | 2.71 - 3.21        | One distinct potassium ion site is coordinated to twelve oxygen atoms.  |
| K <sup>+</sup> (2) | 8                   | 2.83, 2.84         | A second potassium ion site is coordinated to eight oxygen atoms, forming KO <sub>8</sub> hexagonal bipyramids. |

## Experimental Protocols

### Synthesis of K<sub>3</sub>[Cr(O<sub>2</sub>)<sub>4</sub>]

The preparation of **potassium tetraperoxochromate(V)** involves the reaction of a chromate salt with hydrogen peroxide in an alkaline medium at low temperatures.[\[1\]](#)

Materials:

- Potassium chromate (K<sub>2</sub>CrO<sub>4</sub>)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Potassium hydroxide (KOH) (for ensuring alkaline conditions)
- Ice bath

Procedure:

- A solution of potassium chromate is prepared.
- The solution is cooled to 0 °C using an ice bath.
- Hydrogen peroxide is added to the cooled potassium chromate solution. This initially forms the tetraperoxochromate(VI) intermediate.

- The tetraperoxochromate(VI) is then reduced by hydrogen peroxide in the alkaline solution to yield the tetraperoxochromate(V) anion,  $[\text{Cr}(\text{O}_2)_4]^{3-}$ .
- The overall reaction is:  $2 \text{CrO}_4^{2-} + 9 \text{H}_2\text{O}_2 + 2 \text{OH}^- \rightarrow 2 [\text{Cr}(\text{O}_2)_4]^{3-} + 10 \text{H}_2\text{O} + \text{O}_2$ .<sup>[1]</sup>
- The resulting red-brown solid,  $\text{K}_3[\text{Cr}(\text{O}_2)_4]$ , is collected. The compound is known to decompose at higher temperatures, so it is crucial to maintain a low temperature throughout the synthesis.<sup>[1]</sup>

## X-ray Diffraction Analysis

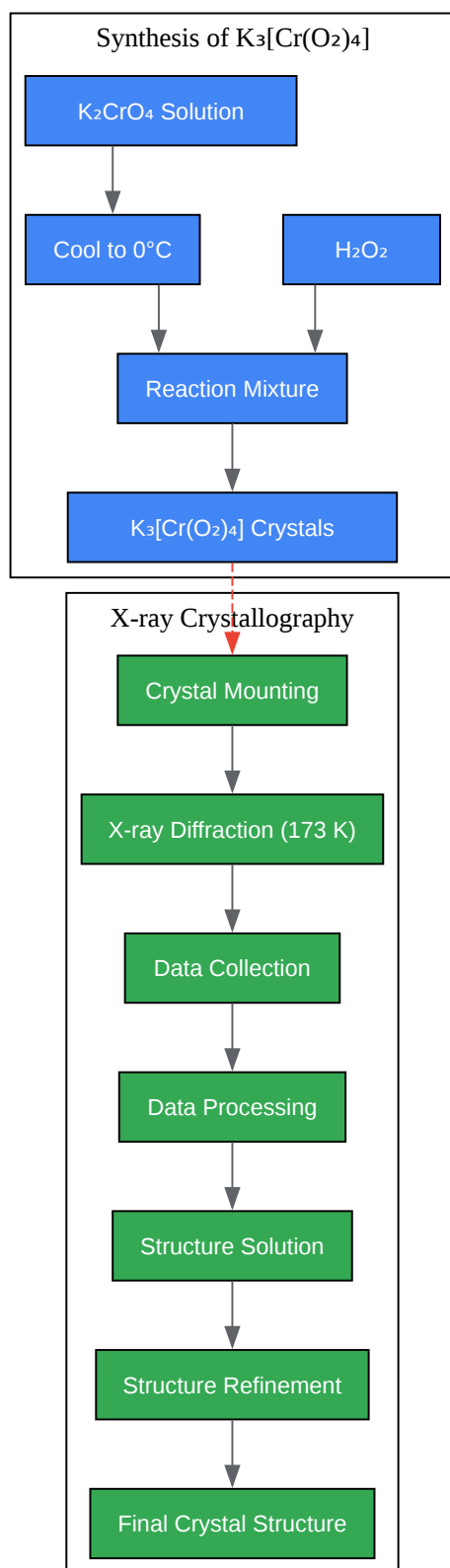
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Procedure:

- **Crystal Selection and Mounting:** A suitable single crystal of  $\text{K}_3[\text{Cr}(\text{O}_2)_4]$  is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations and potential degradation.<sup>[4]</sup> It is then exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.
- **Data Processing:** The intensities and positions of the diffraction spots are measured. These data are then used to determine the unit cell dimensions and the space group of the crystal.
- **Structure Solution and Refinement:** The processed data is used to calculate an electron density map of the crystal. An atomic model is then built into this map. The positions of the atoms and their displacement parameters are refined to achieve the best possible fit between the calculated and the observed diffraction data.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of  $\text{K}_3[\text{Cr}(\text{O}_2)_4]$ .



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Workflow for  $K_3[Cr(O_2)_4]$  synthesis and structural analysis.

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